molecular formula C15H16N2O3 B3899778 N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)ethanediamide

N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)ethanediamide

Cat. No. B3899778
M. Wt: 272.30 g/mol
InChI Key: IOTOAVOBWPRLPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)ethanediamide, also known as DMF, is a chemical compound that has been widely used in scientific research. It belongs to the class of N-phenyl-N'-substituted urea derivatives and has been shown to exhibit a range of biological activities.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)ethanediamide is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and anti-inflammatory genes. This compound has been shown to activate Nrf2, leading to increased expression of these genes. This compound has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the expression of antioxidant and anti-inflammatory genes, leading to a reduction in oxidative stress and inflammation. This compound has also been shown to inhibit the activity of pro-inflammatory cytokines and chemokines. In addition, this compound has been shown to have neuroprotective effects, including the ability to promote neuronal survival and to reduce neuroinflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)ethanediamide is its broad range of biological activities. It has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties, making it a useful tool for studying these processes. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of this compound is its potential toxicity. High doses of this compound have been shown to cause liver damage in animal studies, and caution should be exercised when using this compound in lab experiments.

Future Directions

There are several potential future directions for N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)ethanediamide research. One area of interest is its potential use in the treatment of neurodegenerative diseases. This compound has been shown to have neuroprotective effects and may be useful in the treatment of diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use as a chemotherapeutic agent. This compound has been shown to have anticancer properties and may be useful in the treatment of certain types of cancer. Finally, further research is needed to fully understand the mechanism of action of this compound and to identify potential side effects.

Scientific Research Applications

N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)ethanediamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. This compound has been investigated for its potential use in the treatment of multiple sclerosis, Alzheimer's disease, and Parkinson's disease. This compound has also been shown to have anticancer properties and has been studied as a potential chemotherapeutic agent.

properties

IUPAC Name

N'-(2,3-dimethylphenyl)-N-(furan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-10-5-3-7-13(11(10)2)17-15(19)14(18)16-9-12-6-4-8-20-12/h3-8H,9H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOTOAVOBWPRLPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2=CC=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)ethanediamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)ethanediamide
Reactant of Route 3
Reactant of Route 3
N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)ethanediamide
Reactant of Route 4
Reactant of Route 4
N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)ethanediamide
Reactant of Route 5
Reactant of Route 5
N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)ethanediamide
Reactant of Route 6
Reactant of Route 6
N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)ethanediamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.